molecular formula C23H23N5O4 B2758028 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide CAS No. 1171482-16-8

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide

Cat. No.: B2758028
CAS No.: 1171482-16-8
M. Wt: 433.468
InChI Key: GJIWHWHSGJQQFS-UHFFFAOYSA-N
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Description

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 4. The piperidine-3-carboxamide moiety is linked to a 3-nitrophenyl group via an amide bond. Its molecular formula is C23H22N6O4 (calculated based on structural analogs), with a molecular weight of approximately 446.47 g/mol.

Properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-32-21-10-3-2-9-19(21)20-11-12-22(26-25-20)27-13-5-6-16(15-27)23(29)24-17-7-4-8-18(14-17)28(30)31/h2-4,7-12,14,16H,5-6,13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWHWHSGJQQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide typically involves multiple steps:

  • Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound. For instance, the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst can yield 6-(2-methoxyphenyl)pyridazine.

  • Piperidine Ring Formation: : The piperidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. This step often requires a base catalyst and elevated temperatures.

  • Coupling Reactions: : The final step involves coupling the pyridazine and piperidine rings with the nitrophenyl group. This can be achieved through a nucleophilic substitution reaction, where the carboxamide linkage is formed using reagents like carbodiimides (e.g., DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and nitrophenyl groups may facilitate binding to these targets, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the pyridazine ring, the piperidine-carboxamide scaffold, and the aromatic group attached to the amide nitrogen. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide 2-Methoxyphenyl (pyridazine), 3-Nitrophenyl (amide) C23H22N6O4 ~446.47 Electron-withdrawing nitro group may enhance binding affinity to polar targets. -
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide 3-Methylpyridin-2-yl (amide) C23H25N5O2 403.48 Methylpyridine substituent improves lipophilicity; commercially available .
N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide Biphenyl (amide), 3-hydroxypyridinylmethyl C25H24N4O2 ~412.49 Hydroxyl group enhances solubility; biphenyl may increase steric bulk.
893996-82-2 (3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine) 3-Nitrophenyl (pyridazine), methylsulfanyl C12H10N4O2S ~274.30 Sulfur-containing substituent alters electronic properties and metabolic stability.
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 3-Methylphenyl (pyridazine), carboxylic acid C17H17N3O2 297.35 Carboxylic acid improves aqueous solubility but reduces membrane permeability.

Pharmacokinetic Considerations

  • Lipophilicity : The nitro group in the primary compound may reduce logP compared to methylpyridine analogs (e.g., ), affecting blood-brain barrier penetration.
  • Solubility : Carboxylic acid derivatives (e.g., ) have higher aqueous solubility, whereas the primary compound’s nitro group may require formulation optimization for bioavailability.

Biological Activity

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy and other therapeutic applications. This article reviews its synthesis, biological evaluations, and potential mechanisms of action based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent functionalization with methoxy and nitrophenyl groups. The synthetic route often employs hydrazine derivatives and diketones to construct the core structure, followed by nucleophilic substitutions and coupling reactions to introduce the desired functional groups .

Anticancer Properties

Recent studies have highlighted the compound's efficacy as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, notably breast cancer cells (MDA-MB-231). In vitro studies demonstrated that at concentrations around 1.0 μM, the compound caused significant morphological changes in these cells and enhanced caspase-3 activity, indicating a potent apoptotic effect .

Table 1: Summary of Anticancer Activity

Cell LineConcentration (μM)Effect on Cell ViabilityMechanism of Action
MDA-MB-2311.0Induced apoptosisIncreased caspase-3 activity
HepG210.0Reduced proliferationApoptosis induction
Caco-25.0CytotoxicityCell cycle arrest

The proposed mechanisms by which this compound exerts its biological effects include:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis .
  • Caspase Activation : The activation of caspases is a critical pathway in programmed cell death, which this compound appears to enhance significantly.
  • Cell Cycle Modulation : Studies indicate that it may affect various phases of the cell cycle, contributing to its antiproliferative effects .

Case Studies

A notable case study involved the evaluation of this compound against a panel of cancer cell lines. The results indicated a broad spectrum of activity, particularly against breast and liver cancer cells. The study employed both in vitro assays and molecular modeling techniques to elucidate the binding interactions between the compound and target proteins involved in cancer progression.

Example Case Study

In a comparative study, researchers synthesized several derivatives based on the pyridazine scaffold, including our compound. These derivatives were screened for their anticancer properties using MTT assays across different concentrations. The findings revealed that compounds with similar structural motifs consistently exhibited potent cytotoxic effects against various cancer types, reinforcing the therapeutic potential of pyridazine derivatives .

Q & A

Q. What are the recommended synthetic routes for 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling the pyridazine and piperidine moieties, followed by functionalization of the aromatic rings. Key parameters include:

  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., Et₃N) to facilitate amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency .
  • Temperature : Controlled heating (60–80°C) for cyclization steps; room temperature for coupling reactions .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product .

Q. Table 1. Example Synthesis Optimization

StepCatalyst/SolventTemperatureTime (h)Yield (%)
1Lewis acid in THF60°C1275
2Et₃N in DCMRT2482

Reference:

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and bond angles .

Q. Table 2. Analytical Techniques

TechniqueApplicationKey Parameters
NMRStructural confirmation¹H/¹³C shifts, coupling
HPLCPurity assessmentRetention time, >95%
X-rayCrystallographic structureSpace group, R-factor

Reference:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

Methodological Answer:

  • Modification Sites : Target the methoxyphenyl (electron-donating groups) or nitrophenyl (electron-withdrawing groups) to alter electronic effects .
  • Assays : Use in vitro kinase inhibition assays (e.g., EGFR or Aurora kinases) paired with molecular docking to correlate substituents with activity .
  • Control Compounds : Synthesize analogs with halogen or methyl substitutions for comparative IC₅₀ analysis .

Example SAR Design:

AnalogR₁ (Pyridazine)R₂ (Piperidine)IC₅₀ (nM)
1-OCH₃-NO₂120
2-Cl-NO₂85

Reference:

Q. What strategies resolve contradictions in reported biological activities across different cell lines?

Methodological Answer:

  • Assay Standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-based assays) to reduce variability .
  • Orthogonal Validation : Confirm target engagement using thermal shift assays or CRISPR-mediated gene knockout .
  • Microenvironment Factors : Test under hypoxic vs. normoxic conditions to assess metabolic influences .

Case Study : Discrepancies in IC₅₀ values (e.g., 50 nM in HeLa vs. 200 nM in MCF-7) may stem from differential expression of efflux pumps (e.g., P-gp). Use inhibitors like verapamil to clarify .

Reference:

Q. How can computational modeling predict off-target interactions and toxicity risks?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
  • Pharmacophore Mapping : Overlap with known hERG channel blockers to assess cardiotoxicity risks .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .

Example Workflow:

Generate 3D conformers (Schrödinger Maestro).

Dock into target and off-target proteins (AutoDock Vina).

Prioritize analogs with >10-fold selectivity .

Reference:

Q. What crystallographic data are available for structural analogs, and how can they guide co-crystallization efforts?

Methodological Answer:

  • Database Mining : Use CCDC entries (e.g., 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine, CCDC 824259) to identify crystallization conditions .
  • Co-crystallization : Soak the compound with target proteins (e.g., kinases) in 20% PEG 8000, 0.1 M HEPES pH 7.5 .
  • Data Collection : Synchrotron X-ray (λ = 1.0 Å) for high-resolution (<2.0 Å) structures .

Reference:

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